molecular formula C10H13ClN2O2 B1524300 tert-Butyl (4-chloropyridin-3-yl)carbamate CAS No. 1068976-14-6

tert-Butyl (4-chloropyridin-3-yl)carbamate

Cat. No.: B1524300
CAS No.: 1068976-14-6
M. Wt: 228.67 g/mol
InChI Key: SJYRXORHRXUREX-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloropyridin-3-yl)carbamate: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a chloropyridine moiety, and a carbamate functional group. The combination of these groups imparts unique chemical properties to the compound, making it valuable for various synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloropyridin-3-yl)carbamate typically involves the reaction of 4-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

4-chloropyridine+tert-butyl chloroformatetert-Butyl (4-chloropyridin-3-yl)carbamate\text{4-chloropyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-chloropyridine+tert-butyl chloroformate→tert-Butyl (4-chloropyridin-3-yl)carbamate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-chloropyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary depending on the specific reaction but can include oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Chemistry: tert-Butyl (4-chloropyridin-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors and probes for biochemical assays.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall binding properties and stability.

Comparison with Similar Compounds

  • tert-Butyl (6-chloropyridin-3-yl)carbamate
  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
  • tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

Comparison: tert-Butyl (4-chloropyridin-3-yl)carbamate is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different substitution patterns and reactivity profiles. The presence of the tert-butyl group provides additional stability and influences the compound’s solubility and pharmacokinetic properties.

Biological Activity

tert-Butyl (4-chloropyridin-3-yl)carbamate is a chemical compound that has gained attention in various fields of research, particularly in organic synthesis and biological applications. This compound features a tert-butyl group, a chloropyridine moiety, and a carbamate functional group, which contribute to its unique properties and potential uses. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis:

4 chloropyridine+tert butyl chloroformatetert Butyl 4 chloropyridin 3 yl carbamate\text{4 chloropyridine}+\text{tert butyl chloroformate}\rightarrow \text{tert Butyl 4 chloropyridin 3 yl carbamate}

This method allows for the efficient formation of the carbamate linkage, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring engages in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The steric hindrance provided by the tert-butyl group influences the compound’s overall binding properties and stability.

Enzyme Inhibition Studies

Research indicates that this compound is effective as an enzyme inhibitor. For instance, it has been used to study enzyme-catalyzed reactions involving carbamates, providing insights into its potential therapeutic applications. The compound's structure allows for the design of inhibitors targeting specific enzymes associated with diseases such as cancer .

Case Studies

  • Antiparasitic Activity : A study evaluated compounds similar to tert-butyl derivatives against parasites with resistance-associated mutations. The modifications to the pyridine structure were shown to influence metabolic stability and efficacy against specific parasites, highlighting the importance of structural variations in biological activity .
  • CDK8 Inhibition : Research on cyclin-dependent kinase 8 (CDK8), implicated in colorectal cancer, demonstrated that modifications to carbamate structures could significantly alter potency and metabolic stability. This suggests that this compound derivatives could be explored further for their anticancer properties .
  • Chlamydia Selectivity : Another study focused on derivatives based on similar structures that exhibited selective activity against Chlamydia. These findings suggest that modifications at the pyridine position can enhance selectivity and efficacy against specific pathogens .

Toxicity and Safety Profile

While this compound shows promising biological activities, safety data indicate potential hazards associated with exposure. It is classified as harmful by inhalation and skin contact, necessitating protective measures during handling .

Summary Table of Biological Activities

Activity Effect Reference
Enzyme InhibitionInhibits specific enzymes
Antiparasitic ActivityEffective against resistant strains
Cancer TargetingPotential CDK8 inhibitor
Chlamydia SelectivitySelective against Chlamydia

Properties

IUPAC Name

tert-butyl N-(4-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYRXORHRXUREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679670
Record name tert-Butyl (4-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068976-14-6
Record name tert-Butyl (4-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-4-chloropyridine (6.56 g, 51 mmol) in THF (46 mL) is added 2 M NaHMDS in THF (50 mL, 100 mmol). After stirring at rt for 15 min BOC2O (10.1 g, 46.4 mmol) in THF (26 mL) is added in one portion and the mixture is stirred for 3 h at rt. 0.1% aqueous HCl (590 mL) is added. The mixture is extracted with EtOAc. The organic layer is dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel chromatography eluting with 0-50% EtOAc in heptane to afford (4-chloro-pyridin-3-yl)-carbamic acid tert-butyl ester (6.78 g, 76%). MS: 229 (M+H); 1H NMR (300 MHz, CDCl3): δ 9.38 (ms 1H), 8.23 (d, 1H), 7.30 (dd, 1H), 6.85 (broad s, 1H), 1.57 (s, 9H).
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
590 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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